6-(Pentylamino)hexanoic acid
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Description
6-(Pentylamino)hexanoic acid, also known as 6-PAH, is an organic compound with a structure composed of a six-carbon chain with a pentylamino group attached to the terminal carbon. It is a derivative of hexanoic acid, an aliphatic carboxylic acid found in many plants. 6-PAH has a wide range of uses in scientific research due to its unique properties and structure.
Scientific Research Applications
Diffusion Dialysis and Acid Recovery
Research has focused on the development of diffusion dialysis for acid recovery using novel anion exchange membranes. Methyl 6-(dimethylamino) hexanoate and poly (2, 5-dimethylphenyl oxide) were used to fabricate membranes, with 6-(dimethylamino) hexanoic acid playing a pivotal role in the process. The study examined the effect of various operating parameters such as temperature, time, and feed concentration on the diffusion dialysis process. This application is critical in improving acid recovery efficiency, with significant potential for industrial applications (Irfan et al., 2018).
Role in Chemical Synthesis and Surface Activity
Chemical Synthesis and Surface Activity
6-(Pentylamino)hexanoic acid derivatives have been explored for their role in the synthesis of glycolipids and surface-active agents. For instance, azoles with n-pentyl side chains were synthesized from n-hexanoic acid, and their surface activity properties, including surface tension, cloud point, and critical micelle concentration, were studied. These compounds, due to their unique chemical structures, have shown promise in various applications, including antibacterial activity, indicating their potential as versatile agents in both chemical synthesis and surface activity applications (Brahimi et al., 2017).
Structural Importance in Chemical and Biological Molecules
Structural Element in Molecules
6-Aminohexanoic acid, closely related to this compound, has been highlighted for its structural significance. It is used clinically as an antifibrinolytic drug but also has crucial roles in chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. Its function as a linker in biologically active structures underscores its importance in the structure of various molecules, signifying its versatility and utility in a broad range of scientific applications (Markowska et al., 2021).
properties
IUPAC Name |
6-(pentylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-6-9-12-10-7-4-5-8-11(13)14/h12H,2-10H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGAEYTMKZWSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535196 |
Source
|
Record name | 6-(Pentylamino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90068-71-6 |
Source
|
Record name | 6-(Pentylamino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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